Bienvenue dans la boutique en ligne BenchChem!

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Chemical Procurement Quality Assurance Synthetic Intermediate

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline (CAS 82924-82-1) is a fully synthetic N‑acylated tetrahydroisoquinoline derivative with the molecular formula C₁₉H₂₀N₂O₅ and a molecular weight of 356.37 g·mol⁻¹. Its structure features a 6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline core bearing a 2‑(4‑nitrophenyl)acetyl substituent on the ring nitrogen, a pattern that distinguishes it from the more common 1‑aryl‑ or simple N‑alkyl‑tetrahydroisoquinolines.

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
CAS No. 82924-82-1
Cat. No. B3038239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
CAS82924-82-1
Molecular FormulaC19H20N2O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C19H20N2O5/c1-25-17-10-14-7-8-20(12-15(14)11-18(17)26-2)19(22)9-13-3-5-16(6-4-13)21(23)24/h3-6,10-11H,7-9,12H2,1-2H3
InChIKeyLOSARNASPVXQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline (CAS 82924-82-1) — Core Identity and Chemical Context


6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline (CAS 82924-82-1) is a fully synthetic N‑acylated tetrahydroisoquinoline derivative with the molecular formula C₁₉H₂₀N₂O₅ and a molecular weight of 356.37 g·mol⁻¹. Its structure features a 6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline core bearing a 2‑(4‑nitrophenyl)acetyl substituent on the ring nitrogen, a pattern that distinguishes it from the more common 1‑aryl‑ or simple N‑alkyl‑tetrahydroisoquinolines . The compound is primarily supplied as a research chemical (typical purity ≥98 % by HPLC) and has been registered in curated chemical‑biology databases, suggesting its intended use as a probe in phosphodiesterase and related enzyme screens, although quantitative public bioactivity data remain sparse [1].

Why Generic Substitution Is Unsuitable: The 4‑Nitrophenyl‑Acetyl Differentiator in 82924-82-1


The 4‑nitrophenyl‑acetyl moiety introduces a strong electron‑withdrawing nitro group that fundamentally alters the electronic landscape of the amide bond and the tetrahydroisoquinoline ring system relative to unsubstituted phenyl‑acetyl, alkyl‑acetyl, or 1‑aryl‑substituted analogues. In phosphodiesterase‑4 (PDE4) inhibitor series where tetrahydroisoquinolines have been systematically explored, subtle changes in the N‑acyl substituent have been shown to cause order‑of‑magnitude shifts in inhibitory potency and selectivity [1]. Consequently, a researcher or industrial user who substitutes 6,7‑dimethoxy‑2‑[(4‑nitrophenyl)acetyl]‑1,2,3,4‑tetrahydroisoquinoline with a structurally similar but electronically distinct analogue risks obtaining irrelevant screening results, deviating synthetic pathway outcomes, or invalidating SAR hypotheses. Direct quantitative comparative data for this specific compound remain limited; the evidence below is therefore the best currently available to guide selection decisions.

Direct Differentiation Evidence for 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline vs. Its Closest Analogs


Verified Purity Advantage vs. Generic Tetrahydroisoquinoline Building Blocks

Commercially available 6,7‑dimethoxy‑2‑[(4‑nitrophenyl)acetyl]‑1,2,3,4‑tetrahydroisoquinoline is supplied at a minimum purity of 98 % (HPLC), whereas the most closely related generic building block, 6,7‑dimethoxy‑1,2,3,4‑tetrahydroisoquinoline, is typically offered at 95–97 % purity by bulk suppliers . The 1–3 percentage‑point purity gap translates to a 2–4 fold higher contaminant load in the generic alternative, which can significantly distort reaction stoichiometry in multi‑step syntheses and complicate downstream purification.

Chemical Procurement Quality Assurance Synthetic Intermediate

Electronic Differentiation via the 4‑Nitrophenyl Substituent: A Class‑Level SAR Inference

In a structurally related series of N‑substituted tetrahydroisoquinolines evaluated as PDE4 inhibitors, replacement of an N‑phenylacetyl group with an N‑(4‑nitrophenyl)acetyl group was associated with up to a 5‑fold improvement in enzyme inhibitory potency due to favourable polar interactions and increased hydrogen‑bond acceptor capacity [1]. Although no direct head‑to‑head comparison of 82924‑82‑1 with its des‑nitro analogue has been published, the class‑level trend strongly suggests that the 4‑nitro group is non‑innocent and contributes to target engagement.

Medicinal Chemistry SAR PDE4 Inhibition

Optimal Synthetic Handle for Downstream Derivatisation vs. 1‑Aryl Analogues

The 4‑nitrophenyl group serves as a latent amino group via facile nitro reduction. In closely related 1‑aryl‑6,7‑dimethoxy‑tetrahydroisoquinoline systems, reduction of the 4‑nitrophenyl moiety with SnCl₂·2H₂O proceeded in 94–97 % yield to give the corresponding 4‑aminophenyl derivative [1]. By contrast, N‑alkyl or N‑acetyl analogues lacking the nitro group must undergo a separate nitration–reduction sequence that typically affords lower overall yields (≤70 % over two steps) and requires harsh conditions [2]. The 4‑nitrophenyl‑acetyl compound therefore offers a more direct and higher‑yielding entry to functionalised tetrahydroisoquinoline libraries.

Synthetic Chemistry Derivatisation Protecting Group Strategy

Recommended Research and Industrial Application Scenarios for 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline (82924-82-1)


PDE4‑Focused Screening Libraries for Anti‑Inflammatory Drug Discovery

The compound is best employed as a member of diverse tetrahydroisoquinoline‑based screening libraries targeting phosphodiesterase‑4 (PDE4) isoforms. Class‑level SAR indicates that the 4‑nitrophenyl‑acetyl substituent may confer enhanced potency relative to unsubstituted phenyl‑acetyl analogues, making this compound a logical inclusion in hit‑finding campaigns for asthma, COPD, and psoriasis therapeutics [1]. Its commercial availability at ≥98 % purity supports immediate use in fluorescence‑polarisation or radiometric PDE4 enzymatic assays without pre‑purification.

High‑Yield Synthesis of 4‑Aminophenyl‑Derivatised Tetrahydroisoquinoline Libraries

The compound serves as an advanced intermediate for generating 4‑aminophenyl‑containing derivatives via a single nitro reduction step. Based on cross‑study data from structurally analogous 1‑(4‑nitrophenyl)‑tetrahydroisoquinolines, the reduction can be achieved in 94–97 % yield using SnCl₂·2H₂O, providing a superior alternative to the conventional two‑step nitration–reduction route (net ~50–75 % yield) [2]. This makes it a valuable building block for combinatorial chemistry efforts aimed at CNS‑active or anti‑infective compound libraries where the 4‑aminophenyl motif is a privileged pharmacophore.

Structure–Activity Relationship (SAR) Studies of N‑Acyl Tetrahydroisoquinoline Analogues

Researchers investigating the impact of N‑acyl substituents on biological activity, solubility, and metabolic stability can use this compound as a key comparator. The electron‑withdrawing nitro group provides a distinct physicochemical signature (e.g., lower logP, increased polar surface area) relative to electron‑rich or neutral analogues, enabling systematic exploration of electronic effects on target binding and ADME properties. Its defined purity minimises confounding effects from impurities during parallel SAR campaigns.

Carbonate Anhydrase Substrate/Inhibitor Mechanistic Studies

The compound has been registered in curated databases (ChEMBL/BindingDB) for carbonic anhydrase I affinity screening using 4‑nitrophenylacetate as a substrate probe [3]. It is therefore suited for mechanistic enzymology studies aimed at differentiating esterase versus sulfonamide‑based inhibition of carbonic anhydrase isoforms, a topic relevant to glaucoma and anticancer research.

Quote Request

Request a Quote for 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.